molecular formula C36H29N3O8S B4315720 3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4315720
M. Wt: 663.7 g/mol
InChI Key: OSSSFJOBSVOIER-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and sulfonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-bis(benzyloxy)benzaldehyde with an appropriate indoline derivative under basic conditions to form the benzylidene intermediate.

    Nitration: The benzylidene intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, which can further react to form other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which 3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3Z)-3-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O8S/c1-25-12-16-32(17-13-25)48(44,45)37-22-29(36-33(37)19-30(38(40)41)20-34(36)39(42)43)18-28-14-15-31(46-23-26-8-4-2-5-9-26)21-35(28)47-24-27-10-6-3-7-11-27/h2-21H,22-24H2,1H3/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSFJOBSVOIER-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=C(C=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=C2C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=C(C=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)/C6=C2C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
Reactant of Route 3
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
Reactant of Route 4
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
Reactant of Route 5
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
Reactant of Route 6
3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

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